4-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide 4-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797345-10-8
VCID: VC6508465
InChI: InChI=1S/C19H20ClF3N2O3S/c1-28-15-8-10-25(11-9-15)14-4-2-13(3-5-14)24-29(26,27)16-6-7-18(20)17(12-16)19(21,22)23/h2-7,12,15,24H,8-11H2,1H3
SMILES: COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Molecular Formula: C19H20ClF3N2O3S
Molecular Weight: 448.89

4-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

CAS No.: 1797345-10-8

Cat. No.: VC6508465

Molecular Formula: C19H20ClF3N2O3S

Molecular Weight: 448.89

* For research use only. Not for human or veterinary use.

4-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide - 1797345-10-8

Specification

CAS No. 1797345-10-8
Molecular Formula C19H20ClF3N2O3S
Molecular Weight 448.89
IUPAC Name 4-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C19H20ClF3N2O3S/c1-28-15-8-10-25(11-9-15)14-4-2-13(3-5-14)24-29(26,27)16-6-7-18(20)17(12-16)19(21,22)23/h2-7,12,15,24H,8-11H2,1H3
Standard InChI Key YHAWEICSUONPSK-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide (C<sub>19</sub>H<sub>19</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>3</sub>S) features a benzenesulfonamide scaffold substituted at the 4-position with a chlorine atom and at the 3-position with a trifluoromethyl group. The sulfonamide nitrogen is further linked to a phenyl ring bearing a 4-methoxypiperidin-1-yl substituent.

Key Structural Features:

  • Trifluoromethyl Group: Introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability .

  • Chlorine Substituent: Contributes to hydrophobic interactions in biological systems, often improving binding affinity .

  • 4-Methoxypiperidine: The methoxy group on the piperidine ring modulates solubility and serves as a hydrogen-bond acceptor, influencing receptor binding .

Physicochemical properties such as solubility and logP can be inferred from related compounds. For instance, sulfonamides with trifluoromethyl groups typically exhibit logP values between 3.5–4.5, suggesting moderate lipophilicity . The presence of the methoxypiperidine moiety may slightly enhance aqueous solubility compared to unsubstituted analogs .

Synthetic Routes and Optimization

While no explicit synthesis of this compound is documented, its construction likely follows established sulfonamide coupling strategies. A plausible route involves:

  • Synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride:

    • Chlorosulfonation of 4-chloro-3-(trifluoromethyl)benzene, analogous to methods used for similar sulfonyl chlorides .

  • Preparation of 4-(4-Methoxypiperidin-1-yl)aniline:

    • Nucleophilic aromatic substitution of 4-fluoronitrobenzene with 4-methoxypiperidine, followed by nitro reduction .

  • Coupling Reaction:

    • Reacting the sulfonyl chloride with the aniline derivative in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

Electrochemical methods, such as those employing phosphorous acid (H<sub>3</sub>PO<sub>3</sub>) and tetrabutylammonium tetrafluoroborate (n-Bu<sub>4</sub>NBF<sub>4</sub>) in acetone/THF, have been demonstrated for analogous sulfonamide syntheses, offering yields up to 77% under optimized conditions .

Structural and Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the structure of such compounds. For example:

  • <sup>19</sup>F NMR: The trifluoromethyl group typically resonates near δ -60 to -70 ppm, as observed in related trifluoromethylated sulfonamides .

  • <sup>1</sup>H NMR: The methoxypiperidine protons appear as distinct multiplets between δ 3.0–4.0 ppm, while aromatic protons resonate in the δ 7.0–8.5 ppm range .

X-ray crystallography of analogous PPARγ ligands reveals that the U-shaped orthosteric binding mode is stabilized by hydrogen bonds between the sulfonamide group and receptor residues (e.g., Tyr<sup>473</sup>) . Such structural insights suggest that the title compound may adopt similar conformations in biological targets.

Biological Activity and Mechanism

While direct pharmacological data for this compound are unavailable, structurally related sulfonamides exhibit diverse biological activities:

PPARγ Modulation:

Sulfonamides with chloro and trifluoromethyl substituents, such as T2384, act as partial agonists of PPARγ, showing concentration-dependent coregulator recruitment . The title compound’s sulfonamide group may engage in similar interactions with the receptor’s ligand-binding domain, potentially influencing insulin sensitization or lipid metabolism.

Kinase Inhibition:

Analogous compounds bearing methoxypiperidine and trifluoromethyl groups demonstrate inhibition of BCR-ABL and other kinases, as seen in patents describing small-molecule myristate inhibitors . The methoxy group may enhance binding to kinase ATP pockets through hydrophobic and hydrogen-bonding interactions.

Biochemical Assays and Challenges

Biochemical profiling of similar sulfonamides highlights technical challenges:

  • Ligand Aggregation: At high concentrations (>5–10 μM), aggregation can distort assay results, as observed in TR-FRET studies . Including detergents like Tween 20 mitigates this issue but may reduce signal intensity.

  • Solubility Limits: The solubility of trifluoromethylated sulfonamides in aqueous buffers is typically low (~2–4 μM), necessitating the use of co-solvents .

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